N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide: is a complex organic compound characterized by its dual sulfonamide groups and tetrahydroquinoline core
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the synthesis of bacterial cell walls, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This results in a weakened bacterial cell wall, leading to cell lysis and death.
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death.
Result of Action
The compound’s action results in the death of bacterial cells. It has been shown to have bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains when treated with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with benzene sulfonyl chloride and 1,2,3,4-tetrahydroquinoline.
Initial Reaction: : The first step involves the reaction of benzene sulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline.
Second Sulfonylation: : The intermediate undergoes sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial synthesis generally mirrors laboratory methods but is optimized for scale. This involves continuous flow reactors, precise temperature control, and automated addition of reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized at the tetrahydroquinoline ring, potentially forming quinoline derivatives.
Reduction: : The sulfonyl groups can be reduced under specific conditions to yield amine derivatives.
Substitution: : Electrophilic aromatic substitution can occur at the benzene ring positions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : KMnO4 or CrO3 in acidic medium.
Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: : Halogenating agents like Br2, nitrating agents like HNO3.
Major Products Formed
Oxidation: : Quinoline-based compounds.
Reduction: : Secondary amines.
Substitution: : Halo- or nitro-derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Functions as a ligand in catalytic systems.
Organic Synthesis: : Intermediate for synthesizing more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural mimicry of certain biological substrates.
Medicine
Drug Development: : Investigated for use as a lead compound in the development of therapeutic agents.
Industry
Material Science: : Application in the design of novel materials with specific electronic properties.
Comparison with Similar Compounds
Compared to other sulfonamide-based compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide offers unique features:
Enhanced Stability: : The trimethylbenzene group provides steric hindrance, increasing chemical stability.
Higher Binding Affinity: : Dual sulfonamide groups enhance its interaction with targets.
List of Similar Compounds
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline
2,4,6-trimethylbenzenesulfonamide
N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
This compound's unique structural features and versatile chemical behavior make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-11-12-23-20(16-21)8-7-13-26(23)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXUTKRRCAMFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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